Melevodopa

Catalog No.
S534932
CAS No.
7101-51-1
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melevodopa

CAS Number

7101-51-1

Product Name

Melevodopa

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1

InChI Key

XBBDACCLCFWBSI-ZETCQYMHSA-N

SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N

Solubility

Soluble in DMSO

Synonyms

dl-dopa methyl ester, dopa methyl ester, (D)-isomer, L-dopa methyl ester, levodopa methyl ester, levodopa methyl ester hydrochloride, levodopa methyl ester hydrochloride, (DL)-isomer, melevodopa, methyl L-dopa

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N

Description

The exact mass of the compound Melevodopa is 211.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine - Supplementary Records. It belongs to the ontological category of tyrosine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Gold Standard Therapy

    Levodopa remains the most effective medication for managing Parkinson's disease symptoms, particularly tremors, rigidity, and bradykinesia (slowness of movement) []. Decades of research have solidified its position as the cornerstone of Parkinson's treatment [].

  • Understanding Dopamine Function

    Research using Levodopa has significantly contributed to the understanding of dopamine's role in the brain. By observing how Levodopa replenishes dopamine stores and improves motor function, scientists gained valuable insights into the dopamine system's involvement in movement control [].

  • Development of New Therapies

    Levodopa serves as a benchmark for developing new Parkinson's treatments. Researchers compare the efficacy and side effects of novel medications against the established effects of Levodopa [].

  • Exploring Levodopa Delivery Methods

    Scientific research is actively exploring ways to optimize Levodopa therapy. This includes investigating controlled-release formulations, pump delivery systems for continuous Levodopa delivery to the gut, and gene therapy approaches to enhance dopamine production in the brain [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Exact Mass

211.0845

LogP

-0.21 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M30686U4X4

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BA - Dopa and dopa derivatives
N04BA04 - Melevodopa

Other CAS

7101-51-1

Wikipedia

Melevodopa

Dates

Modify: 2023-08-15
1: Scaturro AL, De Caro V, Campisi G, Giannola LI. Potential transbuccal delivery of l-DOPA methylester prodrug: stability in the environment of the oral cavity and ability to cross the mucosal tissue. Drug Deliv. 2016 Sep;23(7):2355-2362. Epub 2014 Dec 23. PubMed PMID: 25533875.
2: Stocchi F, Vacca L, Grassini P, Pawsey S, Whale H, Marconi S, Torti M. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study. Parkinsons Dis. 2015;2015:369465. doi: 10.1155/2015/369465. Epub 2015 Jun 10. PubMed PMID: 26171276; PubMed Central PMCID: PMC4478358.
3: Fasano A, Bove F, Gabrielli M, Ragazzoni E, Fortuna S, Tortora A, Zocco MA, Marconi S, Gasbarrini A, Bentivoglio AR. Liquid melevodopa versus standard levodopa in patients with Parkinson disease and small intestinal bacterial overgrowth. Clin Neuropharmacol. 2014 Jul-Aug;37(4):91-5. doi: 10.1097/WNF.0000000000000034. PubMed PMID: 24992085.
4: Marin C, Bonastre M, Mengod G, Cortés R, Giralt A, Obeso JA, Schapira AH. Early L-dopa, but not pramipexole, restores basal ganglia activity in partially 6-OHDA-lesioned rats. Neurobiol Dis. 2014 Apr;64:36-47. doi: 10.1016/j.nbd.2013.12.009. Epub 2013 Dec 24. PubMed PMID: 24370700.
5: Lee YH, Kim KH, Yoon IK, Lee KE, Chun IK, Rhie JY, Gwak HS. Pharmacokinetic evaluation of formulated levodopa methyl ester nasal delivery systems. Eur J Drug Metab Pharmacokinet. 2014 Dec;39(4):237-42. doi: 10.1007/s13318-013-0171-8. Epub 2013 Dec 21. PubMed PMID: 24363125.
6: Li R, Liang T, Chen Z, Zhang S, Lin X, Huang R. L-dopa methyl ester attenuates amblyopia-induced neuronal injury in visual cortex of amblyopic cat. Gene. 2013 Sep 15;527(1):115-22. doi: 10.1016/j.gene.2013.05.072. Epub 2013 Jun 14. PubMed PMID: 23774688.
7: Yang X, Zheng R, Cai Y, Liao M, Yuan W, Liu Z. Controlled-release levodopa methyl ester/benserazide-loaded nanoparticles ameliorate levodopa-induced dyskinesia in rats. Int J Nanomedicine. 2012;7:2077-86. doi: 10.2147/IJN.S30463. Epub 2012 Apr 19. PubMed PMID: 22619544; PubMed Central PMCID: PMC3356186.
8: Li R, Liang T, Li Y, Jiang W, Huang R. Effects of l-dopa methyl ester on visual cortex injury induced by amblyopia and its underlying mechanism. Neurosci Lett. 2012 Feb 6;508(2):95-100. doi: 10.1016/j.neulet.2011.12.026. Epub 2011 Dec 22. PubMed PMID: 22206838.
9: Ren T, Yang X, Wu N, Cai Y, Liu Z, Yuan W. Sustained-release formulation of levodopa methyl ester/benserazide for prolonged suppressing dyskinesia expression in 6-OHDA-leisoned rats. Neurosci Lett. 2011 Sep 15;502(2):117-22. doi: 10.1016/j.neulet.2011.07.042. Epub 2011 Aug 4. PubMed PMID: 21835223.
10: Bosco D, Plastino M, Bosco F, Fava A, Rotondo A. Daily motor performance after switching levodopa to melevodopa: an open-label on advanced Parkinson's disease with "delayed-on" and/or"wearing-off". Minerva Med. 2011 Apr;102(2):125-32. PubMed PMID: 21483399.
11: Chun IK, Lee YH, Lee KE, Gwak HS. Design and evaluation of levodopa methyl ester intranasal delivery systems. J Parkinsons Dis. 2011;1(1):101-7. doi: 10.3233/JPD-2011-10011. PubMed PMID: 23939261.
12: Stocchi F, Zappia M, Dall'Armi V, Kulisevsky J, Lamberti P, Obeso JA; Melevodopa Plus Carbidopa Study Group. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease. Mov Disord. 2010 Sep 15;25(12):1881-7. doi: 10.1002/mds.23206. PubMed PMID: 20669296.
13: Stocchi F, Marconi S. Factors associated with motor fluctuations and dyskinesia in Parkinson Disease: potential role of a new melevodopa plus carbidopa formulation (Sirio). Clin Neuropharmacol. 2010 Jul;33(4):198-203. doi: 10.1097/WNF.0b013e3181de8924. Review. PubMed PMID: 20414107.
14: Minelli A, Conte C, Prudenzi E, Cacciatore I, Cornacchia C, Taha E, Pinnen F. N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity. Free Radic Biol Med. 2010 Jul 1;49(1):31-9. doi: 10.1016/j.freeradbiomed.2010.03.011. Epub 2010 Mar 20. PubMed PMID: 20307650.
15: Antonini A, Chaudhuri KR, Martinez-Martin P, Odin P. Oral and infusion levodopa-based strategies for managing motor complications in patients with Parkinson's disease. CNS Drugs. 2010 Feb;24(2):119-29. doi: 10.2165/11310940-000000000-00000. Review. PubMed PMID: 20088619.
16: Singh V, Somvanshi P. Homology modeling of adenosine A2A receptor and molecular docking for exploration of appropriate potent antagonists for treatment of Parkinson's disease. Curr Aging Sci. 2009 Jul;2(2):127-34. PubMed PMID: 20021407.
17: Zangaglia R, Stocchi F, Sciarretta M, Antonini A, Mancini F, Guidi M, Martignoni E, Pacchetti C. Clinical experiences with levodopa methylester (melevodopa) in patients with Parkinson disease experiencing motor fluctuations: an open-label observational study. Clin Neuropharmacol. 2010 Mar-Apr;33(2):61-6. doi: 10.1097/WNF.0b013e3181c5e60c. PubMed PMID: 19935405.
18: Itoh S, Oo C. A feasibility study of differential delivery of levodopa ester and benserazide using site-specific intestinal loops in rats. J Pharm Sci. 2010 Jan;99(1):227-33. doi: 10.1002/jps.21822. PubMed PMID: 19455628.
19: McCairn KW, Turner RS. Deep brain stimulation of the globus pallidus internus in the parkinsonian primate: local entrainment and suppression of low-frequency oscillations. J Neurophysiol. 2009 Apr;101(4):1941-60. doi: 10.1152/jn.91092.2008. Epub 2009 Jan 21. PubMed PMID: 19164104; PubMed Central PMCID: PMC3350155.
20: Domino EF, Ni L. Biperiden enhances L-DOPA methyl ester and dopamine D(l) receptor agonist SKF-82958 but antagonizes D(2)/D(3) receptor agonist rotigotine antihemiparkinsonian actions. Eur J Pharmacol. 2008 Dec 3;599(1-3):81-5. doi: 10.1016/j.ejphar.2008.09.028. Epub 2008 Sep 30. PubMed PMID: 18851961.

Explore Compound Types